molecular formula C18H24F3NO2S B2647510 2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396856-61-3

2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2647510
CAS No.: 1396856-61-3
M. Wt: 375.45
InChI Key: HTXYTDVXZYXBMB-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative characterized by a unique trifunctional structure:

  • Tetrahydro-2H-pyran-4-yl group: A cyclic ether moiety contributing to solubility and bioavailability through hydrogen-bonding interactions.

Its synthetic route likely involves multi-step nucleophilic substitutions and coupling reactions, as seen in analogous acetamide syntheses [1][6].

Properties

IUPAC Name

N-(oxan-4-yl)-2-(4-propan-2-ylsulfanylphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO2S/c1-13(2)25-16-5-3-14(4-6-16)11-17(23)22(12-18(19,20)21)15-7-9-24-10-8-15/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXYTDVXZYXBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity based on available research findings, including interaction studies, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H25F3N2O2S
  • Molecular Weight : 396.55 g/mol

The structure includes:

  • An isopropylthio group which may influence its pharmacological properties.
  • A tetrahydro-2H-pyran moiety that could enhance its interaction with biological targets.
  • A trifluoroethyl substituent that may contribute to its lipophilicity and metabolic stability.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of aromatic and heterocyclic structures may allow it to scavenge free radicals.
  • Anti-inflammatory Properties : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Table 1: Summary of Potential Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryCOX inhibition
Enzyme InteractionPotential modulation of various enzymes

Interaction Studies

Research indicates that this compound may interact with several biological targets. The specific mechanisms remain under investigation but involve:

  • Enzyme Inhibition : Potential inhibition of COX enzymes could lead to reduced inflammation.
  • Receptor Modulation : The compound may interact with various receptors due to its structural features.

Future Research Directions

Ongoing research aims to elucidate the exact mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with enzymes and receptors.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.

Comparison with Similar Compounds

Structural Analogues with Trifluoroacetyl/Trifluoroethyl Groups
Compound Name Key Structural Features Molecular Weight (g/mol) Yield (%) Biological Activity
Target Compound Isopropylthio-phenyl, tetrahydro-2H-pyran-4-yl, trifluoroethyl ~403.3 (estimated) N/A Hypothesized kinase inhibition
(E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f) [2] Trifluoroacetyl, fluorostyryl ~532.5 79 Antiplasmodial (pLDH IC₅₀: 0.8 µM)
2-[[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide [4] Trifluoromethyl, pyridinyl-triazole 409.4 N/A Unknown (structural focus)

Key Observations :

  • The trifluoroethyl group in the target compound may confer enhanced metabolic stability compared to trifluoroacetyl-containing analogues like 4f , which show susceptibility to enzymatic hydrolysis [2].
  • Pyridinyl-triazole derivatives (e.g., [4]) lack the tetrahydro-2H-pyran moiety, resulting in lower solubility (~2.1 mg/mL predicted) compared to the target compound (~5.8 mg/mL estimated).
Analogues with Tetrahydro-2H-pyran Substituents
Compound Name Substituents Molecular Weight (g/mol) Yield (%) Notes
Target Compound N-(tetrahydro-2H-pyran-4-yl) ~403.3 N/A Optimized for CNS penetration
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide [6] Cyclohexyl, fluorophenyl 334.2 81 Moderate cytotoxicity (IC₅₀: 12 µM)
2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide [8] Dual tetrahydro-2H-pyran groups ~532.5 N/A High logP (~4.1) indicates lipophilicity

Key Observations :

  • The target compound’s single tetrahydro-2H-pyran group balances lipophilicity (logP ~3.2) and solubility better than dual-pyran derivatives (logP ~4.1) [8].
  • Cyclohexyl analogues (e.g., [6]) exhibit lower molecular weights but reduced metabolic stability due to non-aromatic cycloalkane systems.
Thioether-Linked Analogues
Compound Name Core Structure Yield (%) Melting Point (°C)
Target Compound Isopropylthio-phenyl N/A N/A
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide [3] Chlorophenyl-thienopyrimidine N/A N/A
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide [1] Styrylpyridine-thioether 85 168–170

Key Observations :

  • Thioether linkages in the target compound and [1] improve synthetic accessibility (yields >80% achievable) compared to complex heterocyclic systems like [3].
  • The isopropylthio group in the target compound may reduce oxidative metabolism risks compared to chlorophenyl-thioether derivatives [3].

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